An In-depth Technical Guide to 3-Bromo-3',5'-difluorobenzophenone (CAS 844879-37-4)
An In-depth Technical Guide to 3-Bromo-3',5'-difluorobenzophenone (CAS 844879-37-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-3',5'-difluorobenzophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. While direct literature on this specific compound is sparse, this document leverages established chemical principles and data from structurally analogous compounds to present a robust guide covering its synthesis, characterization, potential applications, and safety considerations.
Molecular Overview and Physicochemical Properties
3-Bromo-3',5'-difluorobenzophenone, with the CAS number 844879-37-4, is a polysubstituted aromatic ketone. Its structure features a benzoyl group substituted with a bromine atom at the 3-position, and the phenyl ring of the benzoyl group is substituted with two fluorine atoms at the 3' and 5' positions. This unique combination of electron-withdrawing and bulky substituents imparts specific electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of 3-Bromo-3',5'-difluorobenzophenone
| Property | Value | Source/Method |
| CAS Number | 844879-37-4 | Verified |
| Molecular Formula | C₁₃H₇BrF₂O | Calculated |
| Molecular Weight | 297.10 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogous compounds |
| Melting Point | Estimated in the range of 70-90 °C | Estimated based on similar structures |
| Boiling Point | > 300 °C (decomposes) | Estimated |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); Insoluble in water | General chemical principles |
Synthesis of 3-Bromo-3',5'-difluorobenzophenone: A Plausible Approach via Friedel-Crafts Acylation
The two key starting materials for this synthesis are 1-bromo-3,5-difluorobenzene and 3-bromobenzoyl chloride. The former can be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction, a well-documented process.[5]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-3',5'-difluorobenzophenone.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
1-Bromo-3,5-difluorobenzene
-
3-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) and 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.
-
Reaction: Add the solution of the aryl bromide and acyl chloride dropwise to the stirred suspension of aluminum chloride at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 3-Bromo-3',5'-difluorobenzophenone.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for 3-Bromo-3',5'-difluorobenzophenone, the following are predictions based on the analysis of its precursors and structurally related compounds, such as 3-bromobenzophenone.[6][7][8][9]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-2', H-6' | ~7.3-7.4 | d | J(H-F) ≈ 6-8 Hz | Ortho to the carbonyl and meta to two fluorine atoms. |
| H-4' | ~7.0-7.1 | t | J(H-F) ≈ 8-10 Hz | Para to the carbonyl and ortho to two fluorine atoms. |
| H-2 | ~7.9 | t | J ≈ 1.5-2.0 Hz | Ortho to the carbonyl and ortho to the bromine atom. |
| H-4 | ~7.8 | ddd | J ≈ 8.0, 2.0, 1.0 Hz | Para to the carbonyl and meta to the bromine atom. |
| H-5 | ~7.4 | t | J ≈ 8.0 Hz | Meta to both the carbonyl and the bromine atom. |
| H-6 | ~7.7 | ddd | J ≈ 8.0, 2.0, 1.0 Hz | Ortho to the carbonyl and meta to the bromine atom. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum should display 13 distinct signals for the 13 carbon atoms, assuming no accidental overlap.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon (Position) | Predicted δ (ppm) | Rationale |
| C=O | ~194-196 | Typical chemical shift for a diaryl ketone carbonyl carbon.[10] |
| C-1' | ~138-140 | Quaternary carbon attached to the carbonyl, deshielded. |
| C-3', C-5' | ~162-164 (d, J(C-F) ≈ 250 Hz) | Carbons directly bonded to fluorine, showing a large one-bond C-F coupling. |
| C-2', C-6' | ~115-117 (t, J(C-F) ≈ 20-25 Hz) | Carbons ortho to the carbonyl and meta to two fluorines. |
| C-4' | ~110-112 (t, J(C-F) ≈ 25-30 Hz) | Carbon para to the carbonyl and ortho to two fluorines. |
| C-1 | ~139-141 | Quaternary carbon attached to the carbonyl, deshielded. |
| C-3 | ~122-124 | Quaternary carbon attached to bromine. |
| C-2 | ~132-134 | Aromatic CH carbon ortho to the carbonyl and meta to the bromine. |
| C-4 | ~135-137 | Aromatic CH carbon para to the carbonyl. |
| C-5 | ~128-130 | Aromatic CH carbon meta to both the carbonyl and bromine. |
| C-6 | ~130-132 | Aromatic CH carbon ortho to the carbonyl and meta to bromine. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:
-
~1660-1680 cm⁻¹ (strong): C=O stretching of the diaryl ketone.
-
~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (medium to strong): C=C stretching vibrations of the aromatic rings.
-
~1100-1300 cm⁻¹ (strong): C-F stretching vibrations.
-
~3000-3100 cm⁻¹ (weak): Aromatic C-H stretching.
Mass Spectrometry (MS)
The mass spectrum (Electron Ionization) should exhibit a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio).
-
M⁺: m/z 296
-
[M+2]⁺: m/z 298
-
Fragment ions: Loss of Br (m/z 217), loss of CO (m/z 268/270), and fragments corresponding to the substituted phenyl rings.
Potential Applications in Medicinal Chemistry and Drug Development
The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][11][12][13] The introduction of fluorine and bromine atoms in 3-Bromo-3',5'-difluorobenzophenone can significantly modulate its pharmacological profile.
-
Fluorine atoms are known to enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding and electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.[14]
-
The bromine atom provides a handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[15]
This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies.
Safety and Handling
As a research chemical with limited toxicological data, 3-Bromo-3',5'-difluorobenzophenone should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
The hazards associated with this compound can be inferred from its precursors and the general class of halogenated aromatic ketones:
-
Irritant: Likely to cause skin and eye irritation.[6]
-
Harmful if swallowed: May be toxic if ingested.
-
Environmental Hazard: Halogenated aromatic compounds can be persistent in the environment.
The reagents used in its synthesis, particularly aluminum chloride and 3-bromobenzoyl chloride, are corrosive and moisture-sensitive, requiring careful handling under anhydrous conditions.[16][17]
Conclusion
3-Bromo-3',5'-difluorobenzophenone is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of complex organic molecules for various applications, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, predicted spectral data for its characterization, and important safety considerations. It is intended to empower researchers and drug development professionals to confidently incorporate this versatile compound into their synthetic endeavors.
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